molecular formula C20H13ClFN3OS B7730731 (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B7730731
M. Wt: 397.9 g/mol
InChI Key: UYOJZVKSCJJTSG-OQLLNIDSSA-N
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Description

(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide is a complex organic compound characterized by the presence of a thiazole ring, a cyano group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring, introduction of the cyano group, and coupling with the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is of interest as a potential drug candidate. Its structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, cyano-substituted compounds, and fluorophenyl-containing molecules. Examples include:

  • Thiazole-based antibiotics
  • Cyano-substituted pharmaceuticals
  • Fluorophenyl-containing agrochemicals

Uniqueness

What sets (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Conclusion

This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial development. Further studies on its synthesis, reactions, and applications will continue to uncover its full potential.

Properties

IUPAC Name

(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-18-4-2-1-3-14(18)10-17-12-24-20(27-17)25-19(26)15(11-23)9-13-5-7-16(22)8-6-13/h1-9,12H,10H2,(H,24,25,26)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOJZVKSCJJTSG-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)F)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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